Lower Lipophilicity (LogP) Drives Differential ADME and Receptor Binding Profiles vs. 2-Methoxy Analog
The target compound has a predicted LogP of 1.92, which is 0.36 units lower than that of its closest commercial analog, Methyl 6-chloro-2-methoxynicotinate (LogP 2.28) [1]. This lower lipophilicity suggests a significant difference in octanol-water partitioning, which is a key parameter in predicting membrane permeability and in vivo distribution.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.92 [1] |
| Comparator Or Baseline | Methyl 6-chloro-2-methoxynicotinate (CAS 65515-32-4): 2.28 |
| Quantified Difference | -0.36 LogP units |
| Conditions | Predicted via computational algorithm on Chemsrc |
Why This Matters
For researchers procuring building blocks for CNS or intracellular targets, the lower LogP indicates the 2-ethoxy compound will have distinctly different passive diffusion rates and solubility profiles compared to the 2-methoxy version, preventing direct one-to-one substitution.
- [1] Chemsrc. methyl 6-chloro-2-ethoxypyridine-3-carboxylate. CAS 1246765-45-6. View Source
